

# comparative pharmacokinetics of (S)-GS-621763 and GS-441524

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Pharmacokinetics of (S)-GS-621763 and GS-441524

#### Introduction

**(S)-GS-621763** is an orally bioavailable prodrug of GS-441524, a nucleoside analog that has demonstrated significant antiviral activity against a range of RNA viruses. GS-441524 is the parent nucleoside of the FDA-approved antiviral remdesivir.[1][2] The development of an oral prodrug like **(S)-GS-621763** aims to improve therapeutic options by allowing for earlier administration in non-hospitalized patients.[3] This guide provides a comparative overview of the pharmacokinetic profiles of **(S)-GS-621763** and its active metabolite, GS-441524, supported by experimental data.

#### **Mechanism of Action and Metabolic Activation**

Both **(S)-GS-621763** and GS-441524 ultimately exert their antiviral effect through the action of the active triphosphate metabolite, GS-443902.[4] However, they follow different pathways to generate this active form. **(S)-GS-621763** is designed for oral administration and is rapidly metabolized to GS-441524 during absorption.[1] Subsequently, intracellular kinases phosphorylate GS-441524 to its monophosphate, diphosphate, and finally to the active triphosphate form (GS-443902).[1][4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis.[5]





Click to download full resolution via product page

Caption: Metabolic activation of (S)-GS-621763 to the active triphosphate form, GS-443902.

### **Comparative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of GS-441524 following administration of GS-441524 itself via various routes and after oral administration of the prodrug **(S)-GS-621763** in different species.

### **Pharmacokinetics of GS-441524 in Various Species**



| Species                    | Dose &<br>Route                       | Cmax<br>(ng/mL)   | Tmax (h) | t1/2 (h) | Bioavaila<br>bility (%) | Referenc<br>e |
|----------------------------|---------------------------------------|-------------------|----------|----------|-------------------------|---------------|
| Mouse<br>(C57BL/6)         | 10 mg/kg<br>PO                        | 582               | 1.5      | 3.9      | 39                      | [6]           |
| Rat<br>(Sprague<br>Dawley) | 10 mg/kg<br>PO                        | -                 | -        | -        | 33                      | [6]           |
| Dog                        | 1000<br>mg/kg                         | ~100 μM<br>(Cmax) | -        | -        | up to 92                | [7][8]        |
| Cat                        | 25 mg/kg<br>PO                        | 10,290            | 3-8      | -        | -                       | [9]           |
| Cat                        | 30 mg/kg<br>IV (as<br>Remdesivir<br>) | 6262.54           | 0.67     | 6.8      | -                       | [10]          |
| Cat                        | 30 mg/kg<br>PO (as<br>Remdesivir<br>) | 1083.36           | 5.33     | 11.4     | 30.13                   | [10]          |
| Human                      | 13 mg/kg<br>(estimated)               | -                 | -        | ~24      | 13-20<br>(estimated)    | [7][8]        |
| Cynomolgu<br>s Monkey      | 5 mg/kg<br>PO                         | -                 | -        | -        | < 8.0                   | [8]           |

# Pharmacokinetics of GS-441524 after Oral Administration of (S)-GS-621763



| Species        | Dose of (S)-<br>GS-621763 | GS-441524<br>AUC0-24h<br>(μM·h)   | Notes                                                                          | Reference |
|----------------|---------------------------|-----------------------------------|--------------------------------------------------------------------------------|-----------|
| Ferret         | 30 mg/kg                  | 81                                | 4.5-fold higher<br>than IV<br>remdesivir at 10<br>mg/kg                        | [11]      |
| Mouse (BALB/c) | 5 mg/kg                   | Dose-<br>proportional<br>increase | Plasma concentrations of (S)-GS-621763 were below the limit of quantification. | [1]       |
| Mouse (BALB/c) | 20 mg/kg                  | Dose-<br>proportional<br>increase | -                                                                              | [1]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of pharmacokinetic data. Below are summaries of the experimental protocols from the cited studies.

## **General Pharmacokinetic Analysis Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for a typical preclinical pharmacokinetic study.

## **Specific Study Methodologies**

- Study in Cats (Renner et al., 2025):
  - Subjects: Thirteen client-owned cats with a clinical diagnosis of Feline Infectious Peritonitis
     (FIP).[10]



- Drug Administration: Remdesivir (a prodrug of GS-441524) was administered at 30 mg/kg
   either as a 20-minute intravenous infusion or orally.[10]
- Sampling: Plasma concentrations of GS-441524 were measured at eight time points over
   24 hours.[10]
- Analysis: Pharmacokinetic parameters were determined by non-compartmental analysis.
   [10]
- Study in Mice (Zweigart et al., 2022):
  - Subjects: Uninfected BALB/c mice.[1]
  - Drug Administration: A single oral dose of (S)-GS-621763 at 5 or 20 mg/kg.[1]
  - Analysis: Plasma concentrations of GS-441524 were determined to establish a pharmacokinetic profile.[1]
- Study in Ferrets (Cox et al., 2021):
  - Drug Administration: A single 30 mg/kg oral dose of (S)-GS-621763.[11]
  - Analysis: Systemic exposure (AUC0-24h) of GS-441524 was determined and compared to exposure following intravenous remdesivir administration.[11]

#### **Discussion and Conclusion**

The data indicates that **(S)-GS-621763** is an effective oral prodrug that is efficiently converted to GS-441524, achieving significant systemic exposure.[1][3][11] The oral bioavailability of GS-441524 itself can be variable across species, with reported values ranging from less than 8% in cynomolgus monkeys to as high as 92% in dogs.[8] In cats, oral administration of GS-441524 has been shown to reach high plasma concentrations.[9]

The development of **(S)-GS-621763** addresses the limitations of intravenous administration required for remdesivir, offering a promising alternative for early antiviral therapy.[3][6] The pharmacokinetic profile of GS-441524 following oral administration of **(S)-GS-621763** demonstrates a dose-proportional increase in exposure in mice and achieves higher systemic levels in ferrets compared to intravenous remdesivir.[1][11] These findings support the



continued investigation of **(S)-GS-621763** and other oral prodrugs of GS-441524 for the treatment of various viral infections.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024)
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 7. GS-441524 Wikipedia [en.wikipedia.org]
- 8. Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19 PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EXPRESS: Comparing the pharmacokinetics of GS-441524 following intravenous and oral administration of remdesivir in New Zealand cats with feline infectious peritonitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative pharmacokinetics of (S)-GS-621763 and GS-441524]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8150239#comparative-pharmacokinetics-of-s-gs-621763-and-gs-441524]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com